N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14630496
InChI: InChI=1S/C11H6BrN5O5/c12-7-4-13-11(14-5-7)15-10(18)6-1-8(16(19)20)3-9(2-6)17(21)22/h1-5H,(H,13,14,15,18)
SMILES:
Molecular Formula: C11H6BrN5O5
Molecular Weight: 368.10 g/mol

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

CAS No.:

Cat. No.: VC14630496

Molecular Formula: C11H6BrN5O5

Molecular Weight: 368.10 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide -

Specification

Molecular Formula C11H6BrN5O5
Molecular Weight 368.10 g/mol
IUPAC Name N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide
Standard InChI InChI=1S/C11H6BrN5O5/c12-7-4-13-11(14-5-7)15-10(18)6-1-8(16(19)20)3-9(2-6)17(21)22/h1-5H,(H,13,14,15,18)
Standard InChI Key RRVORVDIIUDTSO-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=NC=C(C=N2)Br

Introduction

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide is a synthetic organic compound that combines a brominated pyrimidine ring with a dinitro-substituted benzamide moiety. This unique structure confers potential biological activities and chemical properties, making it a subject of interest in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide typically involves several key steps, requiring careful control of reaction conditions such as temperature and concentration to ensure high yields and purity. Catalysts may be used to enhance reaction rates and selectivity.

Synthesis StepsDescription
1. Preparation of Starting MaterialsObtain 5-bromopyrimidine-2-amine and 3,5-dinitrobenzoic acid.
2. Coupling ReactionUse a coupling agent (e.g., dicyclohexylcarbodiimide) to link the pyrimidine and benzamide moieties.
3. PurificationEmploy techniques like chromatography to isolate the product.

Biological Activities and Potential Applications

Compounds similar to N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide have shown diverse biological activities, including antimicrobial effects against Mycobacterium tuberculosis. The presence of both bromine and nitro groups enhances its reactivity and potential as a pharmaceutical agent.

Potential ApplicationsDescription
Medicinal ChemistryInvestigated for its therapeutic potential due to its unique structure.
Materials ScienceIts chemical properties make it suitable for various applications in materials science.
Biological InteractionsStudies focus on its binding affinity to proteins or nucleic acids.

Chemical Reactivity

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide can participate in various chemical reactions, such as oxidation and reduction. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Chemical ReactionReagents
OxidationPotassium permanganate
ReductionSodium borohydride

Comparison with Similar Compounds

The uniqueness of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide lies in its combination of a halogenated pyrimidine and a dinitro-substituted benzamide, which may confer distinct biological activities not found in similar compounds.

CompoundStructure FeaturesSimilarity Level
N-(4-bromopyridin-2-yl)acetamideBrominated pyridine moiety0.90
5-Bromo-N-methylpyridin-2-amineMethylated nitrogen on pyridine0.83

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator